N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide
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Overview
Description
N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophenyl group, a methoxyphenyl group, and a beta-alaninamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide typically involves multiple steps, starting with the preparation of the dioxidotetrahydrothiophenyl intermediate. This intermediate is then reacted with a carbamoylating agent to form the carbamoyl derivative. The final step involves coupling the carbamoyl derivative with the methoxyphenyl-beta-alaninamide under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium or copper and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N~3~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]-N-[3-(trifluoromethyl)phenyl]-beta-alaninamide
- N~3~-[(2,3-dichlorophenyl)carbamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N~3~-propyl-beta-alaninamide
Uniqueness
N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a tetrahydrothiophene moiety and a methoxyphenyl group, suggest diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting key data.
Molecular Characteristics
- Molecular Formula : C20H23N3O5S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing the tetrahydrothiophene structure often demonstrate promising biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the thiophene ring has been linked to modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, particularly those related to lipid metabolism.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Key Enzymes : The compound may interact with diacylglycerol acyltransferase 2 (DGAT2), an enzyme associated with lipid metabolism and obesity .
- Modulation of Signaling Pathways : It might influence pathways related to cell survival and apoptosis, potentially affecting tumor growth and inflammation responses.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into potential applications:
- Anticancer Activity :
- Anti-inflammatory Potential :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Tetrahydrothiophene + Aromatic Ring | Anticancer, Anti-inflammatory |
Compound B | Thiophene + Amide Group | Enzyme Inhibitor |
This compound | Tetrahydrothiophene + Methoxyphenyl | Potential Anticancer & Metabolic Modulator |
Properties
Molecular Formula |
C15H21N3O5S |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C15H21N3O5S/c1-23-13-4-2-11(3-5-13)17-14(19)6-8-16-15(20)18-12-7-9-24(21,22)10-12/h2-5,12H,6-10H2,1H3,(H,17,19)(H2,16,18,20) |
InChI Key |
UOVJYBORWZMRCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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